molecular formula C12H9N5 B1587216 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine CAS No. 4329-78-6

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

Cat. No. B1587216
CAS RN: 4329-78-6
M. Wt: 223.23 g/mol
InChI Key: QUKGHTHKDNHSOX-UHFFFAOYSA-N
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Description

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” is a chemical compound with the molecular formula C12H9N5 . It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium and studied for its correlation between electronic structure and inhibition efficiency .


Synthesis Analysis

The synthesis of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” and similar compounds has been reported in various studies . These studies typically involve the reaction of specific precursors under controlled conditions. The resulting compounds are then characterized using techniques such as NMR spectroscopy, infrared spectroscopy, elemental analysis, and differential scanning calorimetry .


Molecular Structure Analysis

The molecular structure of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” consists of a 1,2,4-triazole ring connected to two pyridine rings . The compound has a molecular weight of 223.23 Da .


Physical And Chemical Properties Analysis

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” has a melting point of 286-289 °C and a predicted boiling point of 525.0±60.0 °C . It has a density of 1.303±0.06 g/cm3 and a pKa of 7.99±0.10 . The compound is predicted to have a vapor pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Corrosion Inhibition

A study investigated the use of 4H-triazole derivatives, including 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds were found to be effective, with the inhibition efficiency depending on the type and nature of substituents in the inhibitor molecule. The adsorption of these derivatives on steel surfaces was consistent with the Langmuir isotherm model (Bentiss et al., 2007).

Luminescent Properties

Research focused on the luminescent properties of compounds based on the 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine group. These compounds demonstrated solid-state luminescent spectra with varying emission maxima, indicating potential applications in materials science (Xi et al., 2021).

Spin Crossover Behavior

A study on a Hofmann-type metal-organic framework incorporating 4,4'-(1H-1,2,4-triazole-3,5-diyl) dipyridine revealed a novel spin crossover behavior in iron(II) complexes. This behavior could have implications for the development of advanced materials with controllable magnetic properties (Liu et al., 2018).

Synthesis of Novel Compounds

Research into the synthesis of new compounds using 1,2,4-triazole scaffolds, including 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, has demonstrated their significant biological activities. These compounds have been used in the development of various clinical drugs due to their unique chemical properties (Prasad et al., 2021).

Antifungal Activity

In a study exploring novel 1,2,4-triazole derivatives containing pyridine moiety, some compounds exhibited excellent fungicidal activities against various pathogens. This research underscores the potential of these compounds in developing new antifungal agents (Sun et al., 2014).

Antibacterial Properties

Another study synthesized novel 1,2,4-triazole derivatives and evaluated their antibacterial activities. Some compounds showed promising activities against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential in antibacterial applications (Xiao et al., 2014).

Coordination Chemistry

A comprehensive review of the coordination chemistry of 4-substituted 1,2,4-triazoles, including 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, discussed their diverse coordination modes in complexes. This research is essential for understanding the applications of these compounds in coordination chemistry (Klingele & Brooker, 2003).

CO2 Uptake Enhancement

A study on a metal-triazolate framework showed a significantenhancement in CO2 uptake capacity. The replacement of the pillar ligand in a prototypal metal-organic framework with 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine resulted in a remarkable increase in CO2 adsorption, suggesting potential applications in gas storage and separation technologies (Gao et al., 2012).

Photochromic Properties

Research into zinc-diphosphonates with extended dipyridine units, including compounds related to 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, revealed photochromic properties. These findings indicate potential applications in developing materials with light-responsive behaviors (Liu et al., 2019).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

The future directions for “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” could involve further exploration of its properties and potential applications. For instance, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of new derivatives and study of their properties could also be a promising area of research .

properties

IUPAC Name

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGHTHKDNHSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368692
Record name 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

CAS RN

4329-78-6
Record name 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4329-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FL Liu, D Li, LJ Su, J Tao - Dalton Transactions, 2018 - pubs.rsc.org
A novel bent ligand-pillared three-dimensional Hofmann-type metal–organic framework, [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O [1, Hbpt = 4,4′-(1H-1,2,4-triazole-3,5-diyl) …
Number of citations: 36 pubs.rsc.org
AS Belapure - 2012 - trace.tennessee.edu
Pollution due to use of fossil fuels is a growing problem in today’s world. In recent years, chemical research has been focused on catalysis as the possible means of providing …
Number of citations: 1 trace.tennessee.edu
F Bigdeli, CT Lollar, A Morsali… - Angewandte Chemie …, 2020 - Wiley Online Library
In recent years, metal–organic frameworks (MOFs) have become an area of intense research interest because of their adjustable pores and nearly limitless structural diversity deriving …
Number of citations: 198 onlinelibrary.wiley.com
L Hashemi, A Morsali - 2019 - books.google.com
In the last two decades, metal-organic frameworks (MOFs) have provoked considerable interest due to their potential applications in different fields such as catalysis, gas storage and …
Number of citations: 12 books.google.com

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